N~2~-甲基-L-谷氨酰胺

描述

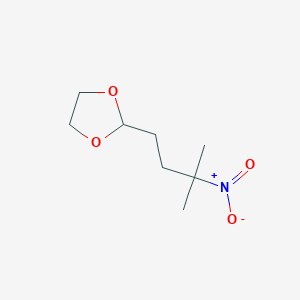

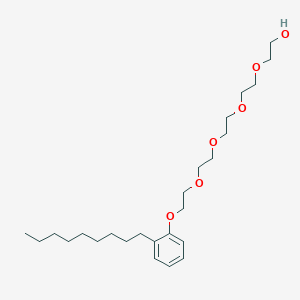

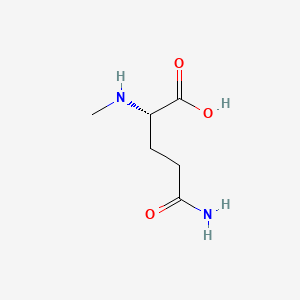

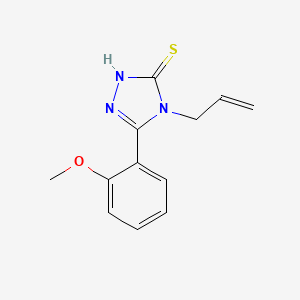

N2-Methyl-L-glutamine, also known as γ-Glutamylmethylamide or metheanine, is an amino acid analog of the proteinogenic amino acids L-glutamic acid and L-glutamine . It is primarily found in plant and fungal species . Simply speaking, it is L-glutamine methylated on the amide nitrogen .

Synthesis Analysis

The synthesis of N2-Methyl-L-glutamine is closely related to the glutamine metabolic pathway . Glutamine metabolism plays a pivotal role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The enzyme glutamine synthetase (GS) is key in this process, assimilating ammonia derived from nitrate reduction, N2 fixation, photorespiration, or asparagine breakdown .Molecular Structure Analysis

N2-Methyl-L-glutamine has a molecular formula of C6H12N2O3 . It contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The glutamine metabolic pathway, which involves N2-Methyl-L-glutamine, is a complex network of reactions. For instance, the enzyme glutamate synthase transfers the amide amino group of glutamine to 2-oxoglutarate, allowing for the synthesis of two molecules of glutamate .Physical And Chemical Properties Analysis

N2-Methyl-L-glutamine has a molar mass of 160.17 g/mol and a density of 1.211 g/mL . It has a boiling point of 427.5 °C .科学研究应用

谷氨酰胺和胰腺 β 细胞功能:Corless 等人(2006 年)的一项研究调查了 L-谷氨酰胺对胰腺 β 细胞中基因和蛋白质表达的影响。他们发现参与细胞信号传导、代谢、基因调控和胰岛素分泌的基因表达发生了显着变化,表明 l-谷氨酰胺在调节 β 细胞基因表达、信号传导和分泌功能中的作用 (Corless et al., 2006).

谷氨酰胺在神经元功能中的作用:Tamarappoo 等人(1997 年)在大鼠脑神经元中发现了 Na+ 依赖性谷氨酰胺转运活性。这一发现对于理解谷氨酰胺(神经递质的前体)如何被转运到神经元中转化为神经递质具有重要意义 (Tamarappoo et al., 1997).

谷氨酰胺和癌症代谢:Yang 等人(2017 年)回顾了谷氨酰胺在癌细胞中的作用,详细说明了它如何支持线粒体代谢、抗氧化剂生成和细胞复制。对谷氨酰胺代谢的这种全面理解对于开发癌症的代谢疗法至关重要 (Yang et al., 2017).

谷氨酰胺和肠道细胞健康:Lenaerts 等人(2006 年)探讨了谷氨酰胺对肠道细胞的影响,发现它调节对肠道健康有益的蛋白质的表达。这项研究突出了谷氨酰胺对肠道细胞的基因特异性作用 (Lenaerts et al., 2006).

谷氨酰胺在神经传递和精神分裂症中的作用:Bustillo 等人(2014 年)调查了精神分裂症患者的谷氨酰胺水平,发现谷氨酰胺及其与谷氨酸的比率增加,表明该病症中谷氨酸能突触释放发生改变 (Bustillo et al., 2014).

谷氨酰胺在植物氮同化中的作用:Chellamuthu 等人(2014 年)在植物中发现了一种谷氨酰胺感应机制,控制鸟氨酸合成途径中的关键酶。这一发现对于理解植物如何监测和响应细胞氮状态至关重要 (Chellamuthu et al., 2014).

作用机制

N2-Methyl-L-glutamine plays a significant role in nitrogen metabolism. It is an important biosynthetic intermediate allowing bacteria (e.g., methanotrophs) to use methylated amines as a carbon and nitrogen source for growth . It is also a pharmacologically active constituent of green tea, with preliminary evidence for at least comparable activity to theanine as a hypotensive .

未来方向

The glutamine metabolic pathway, which N2-Methyl-L-glutamine is a part of, has taken a special place in metabolomics research in recent years . Given its important role in cell biosynthesis and bioenergetics, the ability to monitor and model the glutamine metabolic pathways are highlighted . Future research may focus on the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .

属性

IUPAC Name |

(2S)-5-amino-2-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZFSNZOGAXEGH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3081-62-7 | |

| Record name | gamma-Glutamylmethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)